molecular formula C10H8N4S B13929049 N-Methyl[1]benzothieno[3,2-d][1,2,3]triazin-4-amine CAS No. 58374-98-4

N-Methyl[1]benzothieno[3,2-d][1,2,3]triazin-4-amine

Cat. No.: B13929049
CAS No.: 58374-98-4
M. Wt: 216.26 g/mol
InChI Key: URCSQWMXVPJRFW-UHFFFAOYSA-N
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Description

1Benzothieno[3,2-d]-1,2,3-triazin-4-amine, N-methyl- is a heterocyclic compound that features a benzothiophene ring fused with a triazine ring

Properties

CAS No.

58374-98-4

Molecular Formula

C10H8N4S

Molecular Weight

216.26 g/mol

IUPAC Name

N-methyl-[1]benzothiolo[3,2-d]triazin-4-amine

InChI

InChI=1S/C10H8N4S/c1-11-10-9-8(12-14-13-10)6-4-2-3-5-7(6)15-9/h2-5H,1H3,(H,11,12,13)

InChI Key

URCSQWMXVPJRFW-UHFFFAOYSA-N

Canonical SMILES

CNC1=NN=NC2=C1SC3=CC=CC=C32

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1Benzothieno[3,2-d]-1,2,3-triazin-4-amine, N-methyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzothiophene derivatives with triazine precursors in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 1Benzothieno[3,2-d]-1,2,3-triazin-4-amine, N-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

1Benzothieno[3,2-d]-1,2,3-triazin-4-amine, N-methyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1Benzothieno[3,2-d]-1,2,3-triazin-4-amine, N-methyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For instance, it may bind to the active site of an enzyme, blocking its activity and thereby exerting its therapeutic effects .

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